molecular formula C26H24N2O2 B7709662 N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

Cat. No. B7709662
M. Wt: 396.5 g/mol
InChI Key: UGCVRAXPCWDZEI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as DMQD, is a chemical compound that has been extensively studied due to its potential applications in scientific research. DMQD is a benzamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it an attractive compound for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and proliferation. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cell survival. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been shown to inhibit the activity of Akt, a protein kinase that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. In addition, N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has several advantages for use in laboratory experiments. It is a readily available compound that can be synthesized in high purity and yield. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been shown to exhibit a variety of biological activities, making it a versatile compound for use in a variety of experiments. However, there are also limitations to the use of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in laboratory experiments. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has limited solubility in water, which may limit its use in certain experiments. In addition, N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has not been extensively studied in vivo, which may limit its potential for use in animal studies.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One potential direction is the development of new cancer therapies based on the anticancer properties of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. Another potential direction is the investigation of the mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, which may provide insights into the development of new drugs for the treatment of inflammatory and autoimmune diseases. Finally, further studies are needed to investigate the safety and efficacy of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in vivo, which may pave the way for its use in animal studies and clinical trials.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 2-hydroxy-6-methylquinoline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(3,4-dimethylphenyl)amine to yield N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been optimized to yield high purity and yield, making it a readily available compound for scientific research.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been shown to inhibit the growth of various cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-9-12-24-21(13-17)15-22(25(29)27-24)16-28(23-11-10-18(2)19(3)14-23)26(30)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCVRAXPCWDZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC(=C(C=C3)C)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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